6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide 6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 860205-71-6
VCID: VC4758830
InChI: InChI=1S/C16H10Cl2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22)
SMILES: C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl)Cl
Molecular Formula: C16H10Cl2N2O2
Molecular Weight: 333.17

6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide

CAS No.: 860205-71-6

Cat. No.: VC4758830

Molecular Formula: C16H10Cl2N2O2

Molecular Weight: 333.17

* For research use only. Not for human or veterinary use.

6-chloro-N-(4-chlorophenyl)-4-hydroxyquinoline-3-carboxamide - 860205-71-6

Specification

CAS No. 860205-71-6
Molecular Formula C16H10Cl2N2O2
Molecular Weight 333.17
IUPAC Name 6-chloro-N-(4-chlorophenyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C16H10Cl2N2O2/c17-9-1-4-11(5-2-9)20-16(22)13-8-19-14-6-3-10(18)7-12(14)15(13)21/h1-8H,(H,19,21)(H,20,22)
Standard InChI Key IGGWSNMZNAXZIJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted with:

  • Chloro group at position 6

  • Hydroxy group at position 4

  • N-(4-chlorophenyl) carboxamide at position 3

Its molecular formula is C₁₆H₁₀Cl₂N₂O₂, with a molecular weight of 333.17 g/mol. Key structural attributes include:

  • Planar quinoline ring: Facilitates π-π stacking interactions with biological targets .

  • Electron-withdrawing chloro groups: Enhance stability and modulate electronic properties.

  • Hydroxy and carboxamide moieties: Enable hydrogen bonding and solubility modulation .

Spectral and Computational Data

  • ¹H-NMR (DMSO-d₆): Peaks at δ 11.10 (s, 1H, NH), 8.34–8.31 (m, quinoline-H), and 7.45 (d, J = 8.0 Hz, chlorophenyl-H) .

  • InChIKey: IGGWSNMZNAXZIJ-UHFFFAOYSA-N.

  • Solubility: Limited aqueous solubility due to high lipophilicity (clogP ≈ 4.3) .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically involves Gould-Jacobs cyclization (Figure 1) :

  • Condensation: Substituted aniline reacts with diethyl ethoxymethylenemalonate to form diethyl 2-((phenylamino)methylene)malonate.

  • Cyclization: Thermal cyclization in diphenyl ether yields 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis and functionalization:

    • Base hydrolysis to carboxylic acid .

    • Amide coupling with 4-chloroaniline using EDCI/HOBt.

Yield: >95% purity achieved via recrystallization from DMF/water .

Process Challenges

  • Byproduct formation: Competing reactions at the quinoline 3-position require strict temperature control (5–10°C) .

  • Scale-up limitations: Diphenyl ether solvent poses flammability risks in industrial settings .

Biological Activity and Mechanisms

Antiproliferative Effects

The compound demonstrates potent activity against gastric cancer cells (IC₅₀ = 0.8 μM) :

Cell LineIC₅₀ (μM)Selectivity Index (vs. MRC-5)
AGS (gastric)0.8>125
MCF-7 (breast)5.219
HepG2 (liver)7.114

Mechanism: Inhibition of VEGFR-2 (Kd = 12 nM) via:

  • Competitive binding to the ATP pocket.

  • Disruption of ERK/MAPK signaling pathways .

Structure-Activity Relationships (SAR)

Comparative analysis with analogs reveals critical substituent effects:

CompoundR₁R₂VEGFR-2 IC₅₀
6-Chloro-N-(4-Cl-Ph)-4-OHCl4-Cl-Ph12 nM
6-Fluoro analogF4-Cl-Ph38 nM
7-Chloro analogCl (C7)4-Cl-Ph210 nM
N-(3-pyridyl) derivativeCl3-pyridyl89 nM

Key SAR insights:

  • C6 chloro maximizes target engagement via hydrophobic interactions.

  • 4-Chlorophenyl enhances metabolic stability vs. alkyl substituents .

Pharmacokinetic and ADME Profiling

In Vitro Parameters

ParameterValue
Hepatic microsomal Clᵢ8 mL/min/g
Plasma protein binding92%
Caco-2 permeability12 × 10⁻⁶ cm/s

In Vivo Performance (Rat)

  • Oral bioavailability: 64% (dose: 10 mg/kg) .

  • t₁/₂: 7.2 h (iv); 5.8 h (po) .

  • Brain penetration: Limited (B/P ratio = 0.03) .

Therapeutic Applications

Oncology

  • Gastric cancer: Reduces tumor volume by 78% in xenograft models (4 × 5 mg/kg, po) .

  • Combination therapy: Synergizes with 5-FU (CI = 0.32) .

Patent Landscape and Clinical Prospects

Key Patents

  • WO1999032450A1: Covers 4-hydroxyquinoline-3-carboxamides as antiviral agents .

  • US6093732A: Claims compositions for kinase inhibition .

Development Challenges

  • Solubility: Requires nanoformulation for iv administration.

  • Metabolite toxicity: Chlorophenyl moiety generates reactive quinone intermediates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator